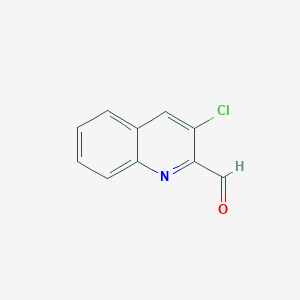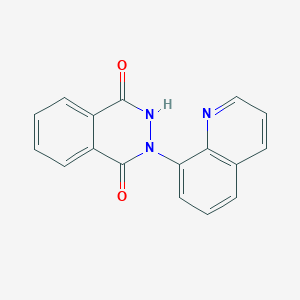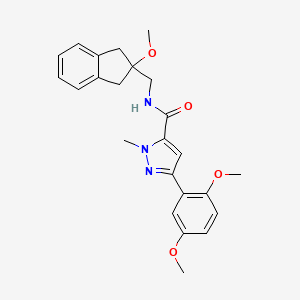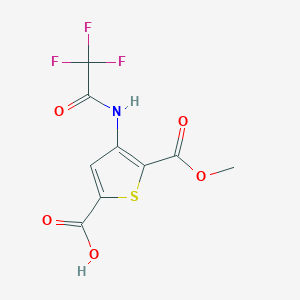
3-Chloroquinoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Chloroquinoline-2-carbaldehyde involves several methods, including the use of Vilsmeier-Haack formylation of N-arylacetamides as a key step. A notable approach is the modification of traditional procedures to enhance yield and efficiency, such as the utilization of phosphorus pentachloride as a chlorinating agent in place of phosphoryl chloride, which proves to be effective for activated acetanilides (Romero, 2016).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a chloro group at the 3-position and a carbaldehyde group at the 2-position of the quinoline ring. This configuration imparts significant reactivity to the molecule, enabling a wide range of chemical transformations.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including chlorination, amidation, lactamization, and carbamate formation, facilitated by its reactive chloro- and aldehyde substituents. These reactions are crucial for synthesizing complex organic molecules and heterocycles (Shiri et al., 2017).
Applications De Recherche Scientifique
Chemistry and Synthesis
3-Chloroquinoline-2-carbaldehyde and its analogs are versatile intermediates for synthesizing various compounds containing quinoline moiety. They have a pivotal role in the synthesis of quinoline ring systems, constructing fused or binary quinoline-cored heterocyclic systems, and are instrumental in synthesizing biologically important compounds. The literature also highlights their use in the green synthesis of derivatives, showcasing the compound's adaptability in environmentally friendly chemical processes (Hamama et al., 2018), (Patel et al., 2020).
Biomedical Applications
The compound and its derivatives have been extensively studied for their biomedical applications. Chitosan-chloroquinoline derivatives, synthesized through an eco-friendly technique, have demonstrated significant antimicrobial activity against various bacteria and fungi. These derivatives have potential as novel antimicrobial agents for biomedical applications, emphasizing the compound's relevance in health-related research (Kumar et al., 2011).
Pharmaceutical and Biological Relevance
This compound has been recognized for its biological significance. Derivatives synthesized from this compound have shown a range of biological activities and are being evaluated as potential inhibitors for various biological targets. This highlights its importance in the development of new therapeutic agents and in the broader context of pharmaceutical research (Ghanei et al., 2016).
Material Science and Dyeing Applications
The compound has also found applications in material science and dyeing. A heterocyclic dye derived from this compound has been developed, showing promising results in textile dyeing studies and antimicrobial activities. This opens up avenues for the creation of antimicrobial textile garment products, marking its utility beyond pharmaceutical and chemical synthesis (Maru et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloroquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQLLYQRRZEZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)
![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)

![1-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2492582.png)



![3-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2492590.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2492592.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)
![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)
![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)